Differentiation from Plant Defense Elicitor Tiadinil Based on Structural Divergence of the Amide Side Chain
The target compound differs fundamentally from the commercial plant activator tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) [1]. Tiadinil's activity as a systemic acquired resistance (SAR) inducer depends critically on its 3-chloro-4-methylphenyl substituent, which is absent in compound 1448136-64-8. Instead, compound 1448136-64-8 contains a flexible 2-methoxy-2-(thiophen-3-yl)ethyl side chain that introduces a thiophene ring and a methoxy group, structural features predicted to alter hydrogen-bonding capacity, lipophilicity, and target binding compared to tiadinil. While no direct comparative bioassay data are available, the side chain replacement is expected to abrogate tiadinil-like SAR activity. This represents a class-level inference.
| Evidence Dimension | Structural Determinant of Plant SAR Elicitor Activity |
|---|---|
| Target Compound Data | Contains 2-methoxy-2-(thiophen-3-yl)ethyl side chain |
| Comparator Or Baseline | Tiadinil contains 3-chloro-4-methylphenyl side chain |
| Quantified Difference | No activity data available for target compound; tiadinil is a known SAR inducer in rice and tobacco |
| Conditions | Structural comparison only; no direct bioassay |
Why This Matters
Procurement for agrochemical discovery programs targeting plant SAR should prioritize tiadinil or validated analogs, as compound 1448136-64-8 lacks the key pharmacophore and has no demonstrated plant defense activity.
- [1] BG64312B1. Thiadiazole carboxamide derivative, plant disease controlling agent, and methods for using the same. Google Patents. Available at: https://patents.google.com/patent/BG64312B1/en View Source
